molecular formula C13H24O4 B1149552 (2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid CAS No. 153427-69-1

(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid

Cat. No.: B1149552
CAS No.: 153427-69-1
M. Wt: 244.32726
Attention: For research use only. Not for human or veterinary use.
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Description

2-®-Pentylsuccinic acid 4-tert-butyl ester is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical processes due to their reactivity and ability to form stable products. This particular compound is characterized by its unique structure, which includes a pentyl group attached to the succinic acid backbone and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-®-Pentylsuccinic acid 4-tert-butyl ester typically involves the esterification of 2-®-Pentylsuccinic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of 2-®-Pentylsuccinic acid 4-tert-butyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-®-Pentylsuccinic acid 4-tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is 2-®-Pentylsuccinic acid.

    Reduction: The major product is 2-®-Pentylsuccinic alcohol.

    Substitution: The products vary depending on the nucleophile used but generally result in the replacement of the ester group with the nucleophile.

Scientific Research Applications

2-®-Pentylsuccinic acid 4-tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The ester is used in the production of polymers and resins due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2-®-Pentylsuccinic acid 4-tert-butyl ester involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial in various metabolic pathways and can influence the bioavailability and activity of ester-containing drugs.

Comparison with Similar Compounds

Similar Compounds

  • 2-®-Pentylsuccinic acid methyl ester
  • 2-®-Pentylsuccinic acid ethyl ester
  • 2-®-Pentylsuccinic acid propyl ester

Uniqueness

2-®-Pentylsuccinic acid 4-tert-butyl ester is unique due to the presence of the bulky tert-butyl group. This group provides steric hindrance, which can influence the reactivity and stability of the compound. Compared to other esters of 2-®-Pentylsuccinic acid, the tert-butyl ester is more resistant to hydrolysis, making it useful in applications where stability is crucial.

Properties

IUPAC Name

(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-5-6-7-8-10(12(15)16)9-11(14)17-13(2,3)4/h10H,5-9H2,1-4H3,(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHZJKWUVXDPCX-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](CC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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